4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride
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Overview
Description
4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H14N4.2HCl. It is characterized by the presence of a triazole ring attached to a cyclohexane ring, which is further bonded to an amine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This method is highly efficient and widely used for the formation of 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other critical parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. This compound has been shown to bind to enzymes such as acetylcholinesterase, thereby affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also contain a triazole ring and have been studied as HSP90 inhibitors with potential anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds exhibit potent inhibitory activities against certain cancer cell lines.
Uniqueness
4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to other triazole derivatives. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
2551115-11-6 |
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Molecular Formula |
C8H16Cl2N4 |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
4-(triazol-1-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c9-7-1-3-8(4-2-7)12-6-5-10-11-12;;/h5-8H,1-4,9H2;2*1H |
InChI Key |
OOFNEWJUXXPORD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N2C=CN=N2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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